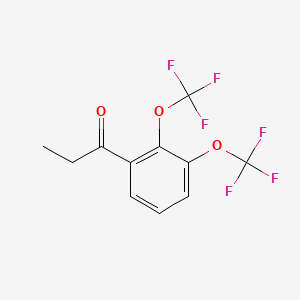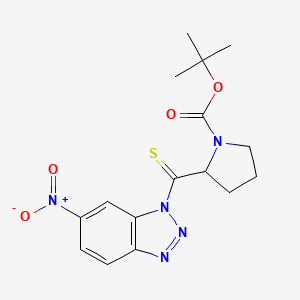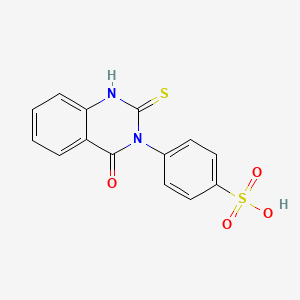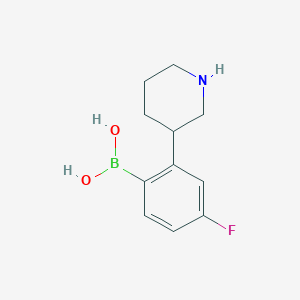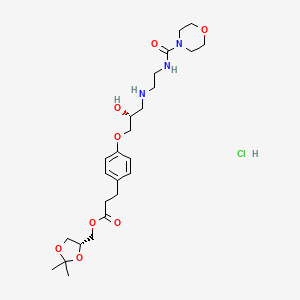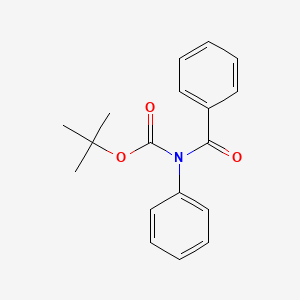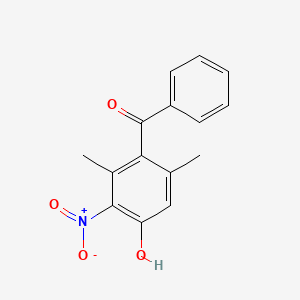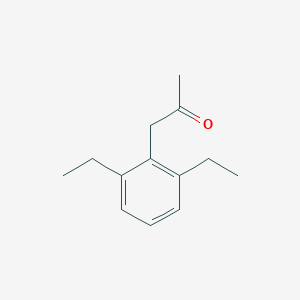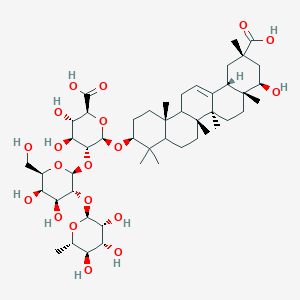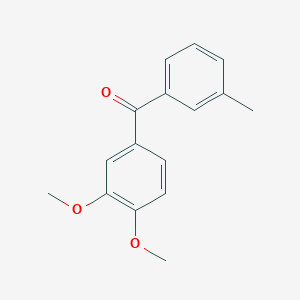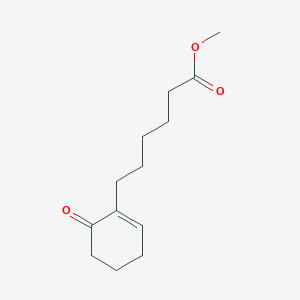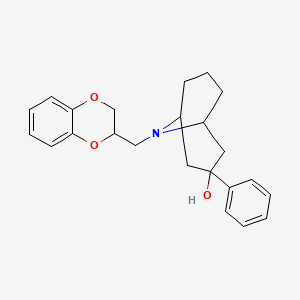![molecular formula C10H20O3 B14074883 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . This compound is known for its unique structure, which includes a tetrahydropyran ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 2-methyl-1-butanol with tetrahydropyranyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The tetrahydropyranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It serves as a building block in the synthesis of various medicinal compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a versatile tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparación Con Compuestos Similares
Similar compounds to 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- include:
- 4-(2-Tetrahydropyranyloxy)butan-1-ol
- 2,2-Dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)-1-butanol
- 6-(tetrahydro-2H-pyran-2-yloxy)-3-hexyn-1-ol
- 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol
These compounds share the tetrahydropyranyl group, which imparts similar chemical properties. 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific structure and the position of the functional groups, which influence its reactivity and applications .
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-methyl-4-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h9-11H,2-8H2,1H3 |
Clave InChI |
AYHWDOQHYHOHMB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC1CCCCO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


